Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)-
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Overview
Description
Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- is a complex organic compound It is characterized by its cyclohexanol backbone, substituted with a piperazine ring, a phenoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- typically involves multiple steps:
Formation of the Cyclohexanol Backbone: This can be achieved through the hydrogenation of phenol.
Introduction of the Piperazine Ring: This step involves the reaction of cyclohexanol with piperazine under controlled conditions.
Attachment of the Phenoxy Group: This is usually done through a nucleophilic substitution reaction.
Addition of the Methylphenyl Group: This step can be carried out using Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially for introducing various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Studies: Studied for its interactions with biological molecules and potential as a biochemical tool.
Medicine
Pharmacological Research: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry
Material Science:
Mechanism of Action
The mechanism of action of Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol Derivatives: Compounds with similar cyclohexanol backbones but different substituents.
Piperazine Derivatives: Compounds with piperazine rings and various functional groups.
Phenoxy Compounds: Compounds with phenoxy groups attached to different backbones.
Uniqueness
Cyclohexanol, 2-(4-(4-methylphenyl)-1-piperazinyl)-6-phenoxy-, dihydrochloride, (1-alpha,2-beta,6-beta)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
108661-84-3 |
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Molecular Formula |
C23H32Cl2N2O2 |
Molecular Weight |
439.4 g/mol |
IUPAC Name |
(1R,2S,6R)-2-[4-(4-methylphenyl)piperazin-1-yl]-6-phenoxycyclohexan-1-ol;dihydrochloride |
InChI |
InChI=1S/C23H30N2O2.2ClH/c1-18-10-12-19(13-11-18)24-14-16-25(17-15-24)21-8-5-9-22(23(21)26)27-20-6-3-2-4-7-20;;/h2-4,6-7,10-13,21-23,26H,5,8-9,14-17H2,1H3;2*1H/t21-,22+,23+;;/m0../s1 |
InChI Key |
SXPZWTKQDYVZIK-LBMVOTDDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)[C@H]3CCC[C@H]([C@@H]3O)OC4=CC=CC=C4.Cl.Cl |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C3CCCC(C3O)OC4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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